Lithium(1+) ion 4-fluoropyridine-2-sulfinate
Description
Lithium(1+) ion 4-fluoropyridine-2-sulfinate is a lithium sulfinate salt featuring a pyridine ring substituted with a fluorine atom at the 4-position and a sulfinate group at the 2-position. The fluorine substituent enhances electrophilicity at the pyridine ring, while the sulfinate group provides nucleophilic character, making such compounds versatile in constructing carbon-sulfur bonds.
Properties
IUPAC Name |
lithium;4-fluoropyridine-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2S.Li/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBIBPXINFZDGB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=C(C=C1F)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FLiNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 4-fluoropyridine-2-sulfinate typically involves the reaction of 4-fluoropyridine-2-sulfinic acid with a lithium source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common lithium sources include lithium hydroxide or lithium carbonate, which react with 4-fluoropyridine-2-sulfinic acid in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) ion 4-fluoropyridine-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution Reactions: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Organic Synthesis
Role as a Reagent
Lithium(1+) ion 4-fluoropyridine-2-sulfinate is primarily utilized as a reagent in organic synthesis. Its structure allows it to participate in diverse chemical reactions, facilitating the formation of complex molecules. This compound is particularly valuable in developing new synthetic pathways for pharmaceuticals and agrochemicals.
Synthetic Routes
The synthesis of this compound typically involves the reaction of 4-fluoropyridine-2-sulfinic acid with lithium sources such as lithium hydroxide or lithium carbonate. The reaction is conducted under controlled conditions to optimize yield and purity.
Electrochemistry
Electrolyte Applications
In the field of electrochemistry, this compound serves as an electrolyte or additive in lithium-ion batteries. Its incorporation enhances the performance and stability of these batteries, contributing to improved energy density and cycle life.
Performance Enhancement
Research indicates that the compound can help achieve high ionic conductivity while maintaining mechanical strength, which is crucial for preventing lithium dendrite growth in solid-state batteries. This characteristic makes it a promising candidate for next-generation battery technologies .
Biological Research
this compound has potential applications in biological research, particularly in studying the effects of fluorinated pyridine derivatives on various biological systems. Its unique structure allows it to interact with biological targets, influencing their activity, which may lead to therapeutic applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which lithium(1+) ion 4-fluoropyridine-2-sulfinate exerts its effects involves interactions at the molecular level. The lithium ion can interact with various molecular targets, including enzymes and receptors, influencing their activity. The fluoropyridine moiety can participate in specific binding interactions, affecting the overall behavior of the compound in biological and chemical systems.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Lithium(1+) Sulfinate Derivatives
Physicochemical Properties
- Molecular Weight : The trifluoromethoxy derivative (253.11 g/mol) has the highest molecular weight due to the bulky substituent, while the target compound (167.06 g/mol) is lighter, lacking additional alkyl or alkoxy groups .
- Methyl vs. Trifluoromethoxy: The methyl group in the 2-fluoro-6-methyl analog increases hydrophobicity and steric bulk, whereas the trifluoromethoxy group in CAS 2228334-97-0 enhances electron-withdrawing effects, reducing nucleophilicity at the sulfinate site .
Research Findings and Implications
- Synthetic Utility : Fluorinated lithium sulfinates are critical in Suzuki-Miyaura couplings for introducing sulfur-containing moieties. The 2-fluoro-6-methyl analog (CAS 2193067-68-2) has been used in synthesizing agrochemical intermediates, leveraging its balance of reactivity and stability .
- Stability Studies : Trifluoromethoxy-substituted sulfinates (e.g., CAS 2228334-97-0) demonstrate superior thermal stability (>200°C), attributed to the electron-withdrawing trifluoromethoxy group .
- Solubility Trends: Methyl-substituted derivatives show lower aqueous solubility compared to non-alkylated analogs, while trifluoromethoxy groups enhance solubility in polar aprotic solvents .
Biological Activity
Lithium(1+) ion 4-fluoropyridine-2-sulfinate is a compound that has garnered attention in both synthetic chemistry and biological research. Its unique structure, combining a lithium ion with a 4-fluoropyridine moiety and a sulfinyl group, allows it to interact with various biological targets, influencing their activity. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound can be represented as . The presence of the lithium ion is crucial for its biological interactions, while the fluoropyridine and sulfinyl groups contribute to its reactivity and binding properties.
Lithium ions are known to modulate various signaling pathways in biological systems. The mechanism by which this compound exerts its effects involves:
- Enzyme Interaction : The lithium ion can influence enzyme activity by stabilizing certain conformations or competing with other metal ions for binding sites.
- Receptor Binding : The fluoropyridine moiety may facilitate binding to specific receptors, altering cellular responses.
- Molecular Targeting : The compound can interact with nucleophiles in biological systems, leading to the formation of adducts that may affect cellular functions.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of lithium-containing compounds. For instance, compounds similar to this compound have shown selective antibacterial activity against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus (MRSA) .
- Minimum Inhibitory Concentration (MIC) : Preliminary data suggests that derivatives of this compound exhibit MIC values comparable to established antibiotics, indicating its potential use in treating resistant bacterial infections.
Neuroprotective Effects
Lithium is widely recognized for its neuroprotective effects, particularly in mood disorders. Research indicates that lithium ions may enhance neurotrophic factors and promote neuronal survival .
- Case Study : A study demonstrated that lithium treatment in animal models resulted in increased brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal health .
Anti-inflammatory Properties
Lithium compounds have also been investigated for their anti-inflammatory effects. The interaction of this compound with inflammatory pathways may provide therapeutic benefits in conditions such as arthritis and neuroinflammation .
Research Findings
A summary of key research findings related to this compound is presented in the following table:
Q & A
Q. How can researchers systematically address literature gaps in mechanistic studies?
- Methodological Answer :
- Meta-Analysis : Use tools like SciFinder to map reported mechanisms and identify understudied reactions (e.g., photochemical activation) .
- Hypothesis Testing : Design "knockout" experiments to exclude proposed intermediates. For example, use radical traps (TEMPO) to test for chain pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
